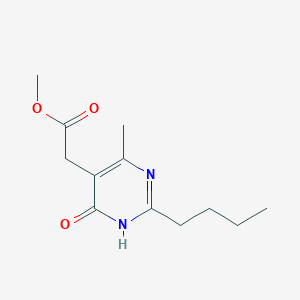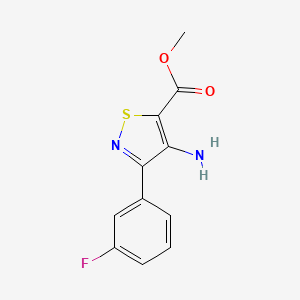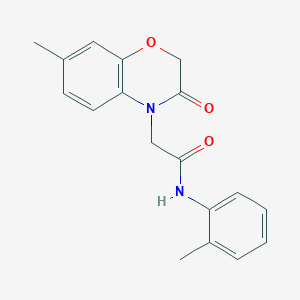![molecular formula C18H20N2O6S B12498831 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B12498831.png)
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-methoxyphenyl)methanesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-methoxyphenyl)methanesulfonamido]acetamide is a synthetic organic compound that belongs to the class of benzodioxin derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-methoxyphenyl)methanesulfonamido]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the benzodioxin derivative with a sulfonyl chloride in the presence of a base.
Acetylation: The final step is the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-methoxyphenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be explored as a potential drug candidate for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-methoxyphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene expression: The compound could influence gene expression, resulting in changes in protein synthesis and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-hydroxyphenyl)methanesulfonamido]acetamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-chlorophenyl)methanesulfonamido]acetamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-nitrophenyl)methanesulfonamido]acetamide
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-methoxyphenyl)methanesulfonamido]acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or a functional material.
Propriétés
Formule moléculaire |
C18H20N2O6S |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H20N2O6S/c1-24-15-6-4-14(5-7-15)20(27(2,22)23)12-18(21)19-13-3-8-16-17(11-13)26-10-9-25-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Clé InChI |
JGZROJAJCDDEQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide](/img/structure/B12498749.png)
![4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12498756.png)




![2-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12498775.png)
![2-amino-1-[2-(diethylamino)ethyl]-3-(2-oxopropyl)-1H-3,1-benzimidazol-3-ium](/img/structure/B12498776.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498811.png)
![N-(2-methoxyphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498812.png)
![Propyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498815.png)
![2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12498822.png)
